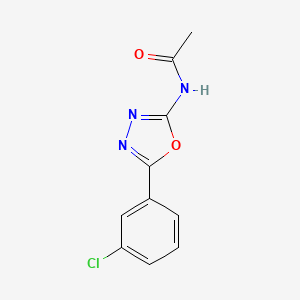

N-(5-(3-氯苯基)-1,3,4-噁二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by other names such as “3’-Chloroacetanilide”, “m-Chloroacetanilide”, “3-Chloroacetanilide”, and "N-(3-Chlorophenyl)acetic acid amide" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents . Another study reported the synthesis of dichlorobenzamide derivatives from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

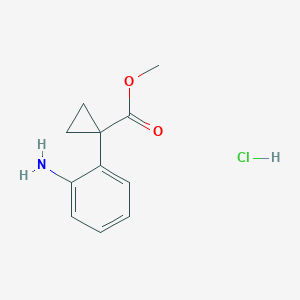

Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)acetamide” can be represented by the SMILES string O=C(CCl)NC1=CC(Cl)=CC=C1 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-chlorophenyl)acetamide” are not available, similar compounds have been studied. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in acute models of epilepsy .

Physical and Chemical Properties Analysis

“N-(3-chlorophenyl)acetamide” is a solid compound . More specific physical and chemical properties were not found in the available resources.

科学研究应用

抗菌潜力:

- 1,3,4-恶二唑和乙酰胺的 N-取代衍生物,包括类似化合物,已显示出对革兰氏阴性和革兰氏阳性细菌的显着抗菌特性 (K. Nafeesa 等人,2017)。

- 发现一系列 1,3,4-恶二唑-2yl-N-(2-甲氧基-5-氯苯基)-2-硫代乙酰胺衍生物对乙酰胆碱酯酶具有活性,乙酰胆碱酯酶是神经传递中的关键酶 (A. Rehman 等人,2013)。

酶抑制和药理学评价:

- 已合成几种 1,3,4-恶二唑化合物的 N-芳基/芳基烷基衍生物,发现它们是 α-葡萄糖苷酶的有希望的抑制剂,α-葡萄糖苷酶是参与碳水化合物消化和糖尿病的酶 (M. Iftikhar 等人,2019)。

- 另一项研究表明,1,3,4-恶二唑衍生物在大鼠模型中具有抗炎和抗血栓特性。还评估了这些化合物与 COX-2 的相互作用,COX-2 是一种参与炎症和疼痛的酶 (Muhammadasim Raza Basra 等人,2019)。

合成路线和结构分析:

- 已合成新型 N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-氧代-1,2-苯并噻唑-2(3H)-基)乙酰胺衍生物,展示了这些化合物在化学合成中的多功能性和适应性 (P. Yu 等人,2014)。

- 已对含有苯并咪唑部分的新型 1,3,4-恶二唑衍生物进行分子结构和 NMR 研究,展示了该化合物的化学特性和进一步修饰的潜力 (Li Ying-jun,2012)。

作用机制

Target of Action

The compound N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, also known as N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, is a derivative of the 1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole scaffold is known to interact with multiple receptors , making it a valuable component in the development of new therapeutic agents .

Mode of Action

It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

1,3,4-oxadiazole derivatives have been found to inhibit various enzymes and proteins that contribute to cell proliferation . This suggests that the compound may have a broad impact on cellular processes and pathways.

Result of Action

Given the known activities of similar compounds, it is possible that n-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide may have antiviral, anti-inflammatory, anticancer, and other biological activities .

安全和危害

属性

IUPAC Name |

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEKIHUJYYWZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine](/img/structure/B2816720.png)

![3-(3-Methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816728.png)

![1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2816730.png)